molecular formula C7H11F3O2 B14891284 Ethyl 2,3,3-trifluoro-2-methylbutanoate

Ethyl 2,3,3-trifluoro-2-methylbutanoate

Cat. No.: B14891284
M. Wt: 184.16 g/mol
InChI Key: FFQHVIDPMVGJMZ-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trifluoro-2-methylbutanoate: is an organic compound with the molecular formula C7H11F3O2 It is an ester derived from butanoic acid and is characterized by the presence of three fluorine atoms and a methyl group on the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3,3-trifluoro-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2,3,3-trifluoro-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically requires heating and can be represented as follows:

2,3,3-trifluoro-2-methylbutanoic acid+ethanolacid catalystEthyl 2,3,3-trifluoro-2-methylbutanoate+water\text{2,3,3-trifluoro-2-methylbutanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,3,3-trifluoro-2-methylbutanoic acid+ethanolacid catalyst​Ethyl 2,3,3-trifluoro-2-methylbutanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,3-trifluoro-2-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 2,3,3-trifluoro-2-methylbutanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Hydrolysis: 2,3,3-trifluoro-2-methylbutanoic acid and ethanol.

    Reduction: 2,3,3-trifluoro-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3,3-trifluoro-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Fluorinated esters like this compound are explored for their potential as drug candidates due to their unique pharmacokinetic properties.

    Industry: The compound is used in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 2,3,3-trifluoro-2-methylbutanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    Ethyl 3,3,3-trifluoropyruvate: Another fluorinated ester with similar applications in synthetic chemistry.

    Ethyl 2,2,2-trifluoroacetate: A related compound used in the synthesis of fluorinated intermediates.

    Methyl 2,3,3-trifluoro-2-methylbutanoate: A methyl ester analog with comparable chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of three fluorine atoms and a methyl group on the butanoate backbone differentiates it from other fluorinated esters, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

ethyl 2,3,3-trifluoro-2-methylbutanoate

InChI

InChI=1S/C7H11F3O2/c1-4-12-5(11)6(2,8)7(3,9)10/h4H2,1-3H3

InChI Key

FFQHVIDPMVGJMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(C)(F)F)F

Origin of Product

United States

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